Comprehensive Technical Guide on 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS 1496649-55-8): Physical Properties, Mechanistic Profiling, and Application in Drug Discovery
Comprehensive Technical Guide on 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS 1496649-55-8): Physical Properties, Mechanistic Profiling, and Application in Drug Discovery
Executive Summary
In modern medicinal chemistry, the imidazo[4,5-c]pyridine core is a highly privileged scaffold. Specifically, 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS 1496649-55-8) serves as a critical building block and intermediate in the synthesis of high-affinity ligands[1]. As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently leverage this specific scaffold for two distinct pharmacological trajectories: the development of ATP-competitive kinase inhibitors (such as DNA-PK and Src family kinases)[2][3] and the design of endosomal Toll-like receptor (TLR7/8) agonists[4].
This technical whitepaper provides an in-depth analysis of the physicochemical properties of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine, explains the causality behind its pharmacological utility, and outlines self-validating experimental workflows for characterizing its derivatives.
Chemical Identity & Physicochemical Profiling
The inclusion of the 1-methyl group in CAS 1496649-55-8 is not a trivial structural feature. By methylating the N1 position, chemists eliminate tautomeric ambiguity across the imidazole ring. This "conformationally locks" the molecule, reducing entropic penalties upon target binding and providing a predictable vector for structure-activity relationship (SAR) expansion.
Table 1: Quantitative Physicochemical Properties
| Property | Quantitative Value / Description |
| Chemical Name | 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine |
| CAS Registry Number | 1496649-55-8[1] |
| Molecular Formula | C7H8N4[1] |
| Molecular Weight | 148.17 g/mol [1] |
| Monoisotopic Mass | 148.07489 Da[5] |
| SMILES String | Cn1c(N)nc2cnccc12[1] |
| Hydrogen Bond Donors | 1 (Primary C2-amine) |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Imidazole N) |
| Topological Polar Surface Area (tPSA) | ~56.7 Ų (Calculated) |
Data Interpretation: The low molecular weight (148.17 g/mol ) and favorable tPSA make this compound an ideal fragment-like starting point. It strictly adheres to Lipinski’s Rule of Five, ensuring that downstream functionalization (e.g., adding bulky anilino or aryl groups at the C6 or C4 positions) will not immediately push the final drug candidate out of bioavailable chemical space[3][6].
Mechanistic Grounding in Pharmacology
Kinase Inhibition (DNA-PK, Src, and PDK1)
Imidazo[4,5-c]pyridin-2-amines and their oxidized derivatives (imidazo-pyridin-2-ones) are potent ATP-competitive inhibitors[2][3]. The pyridine nitrogen and the C2-amine (or carbonyl) act as a bidentate hydrogen-bonding motif that perfectly mimics the adenine ring of ATP. This allows the scaffold to anchor deeply into the hinge region of kinases like DNA-Dependent Protein Kinase (DNA-PK) and Src family kinases[2][3]. Furthermore, the N1-methyl group directs the rest of the molecule toward the hydrophobic specificity pockets, enhancing kinase selectivity[6].
Toll-Like Receptor 7/8 Agonism
Beyond oncology, this scaffold is heavily utilized in immunology. TLR7 and TLR8 are endosomal sensors that recognize single-stranded RNA. Because the imidazo[4,5-c]pyridine core is a purine isostere, it effectively tricks the receptor into initiating an innate immune response[4]. The primary C2-amine is strictly required for TLR8 activation, as it forms a critical salt bridge with aspartate residues (e.g., Asp543) within the receptor's binding cleft[4].
Mechanistic signaling cascade of TLR7/8 activation by imidazo[4,5-c]pyridine derivatives.
Standardized Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and built-in controls to prevent false positives.
Protocol 1: Scaffold Validation via TR-FRET Kinase Assay
When screening 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine derivatives against kinases (e.g., Src or DNA-PK), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. Causality: Imidazo-pyridines can occasionally exhibit native auto-fluorescence. TR-FRET introduces a temporal delay before signal acquisition, completely eliminating background noise and ensuring that the data reflects true target engagement.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: 2 mM DTT must be added fresh to prevent the oxidation of catalytic cysteine residues in the kinase active site.
-
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of the compound in a 10-point dose-response curve into a 384-well plate. Self-Validation: Include Staurosporine (1 μM) as a positive control for 100% inhibition, and DMSO-only wells as a negative control to calculate the assay's Z'-factor.
-
Kinase Incubation: Add 5 μL of the target kinase (e.g., 0.5 nM Src) and incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding imidazo-pyridine derivatives to reach thermodynamic equilibrium before ATP competition begins.
-
Reaction Initiation: Add 5 μL of an ATP/Substrate mix. Causality: The ATP concentration must be strictly calibrated to the Km of the specific kinase to ensure maximum sensitivity to competitive inhibitors.
-
Quench and Read: After 60 minutes, add 10 μL of stop buffer containing EDTA and TR-FRET detection antibodies (Europium-cryptate donor and APC acceptor). Causality: EDTA chelates Mg2+, instantly terminating the kinase reaction. Read the plate at 620 nm and 665 nm after a 100 μs delay.
Standardized TR-FRET workflow for evaluating kinase inhibition by imidazo[4,5-c]pyridines.
Protocol 2: Cellular TLR Activation Assay (NF-κB Reporter)
To validate the immunomodulatory properties of these compounds, biochemical binding assays are insufficient because TLRs are strictly localized to intracellular endosomes. Causality: A cellular reporter assay is required to prove that the compound can successfully penetrate the cell membrane, enter the endosome, and trigger the functional signaling cascade.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK-Blue TLR7 or TLR8 cells at 5×104 cells/well in a 96-well plate. Causality: These engineered cells co-express the human TLR receptor and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene, directly coupling receptor agonism to a colorimetric output.
-
Compound Treatment: Add the imidazo[4,5-c]pyridine derivatives (0.1 nM to 10 μM) and incubate for 24 hours at 37°C. Self-Validation: Use Resiquimod (R848) as a positive control. To prove target specificity, co-incubate a parallel set of wells with the compound and a known TLR antagonist (e.g., IRS661). If the signal is not suppressed by the antagonist, the compound is causing off-target stress rather than true TLR agonism.
-
Detection: Transfer 20 μL of the cell supernatant to a new plate containing 180 μL of QUANTI-Blue detection medium. Incubate for 1 hour.
-
Readout: Measure optical density (OD) at 620 nm using a spectrophotometer. Calculate the EC50 using a 4-parameter logistic regression model.
Conclusion
1-methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS 1496649-55-8) is far more than a simple chemical catalog entry; it is a meticulously designed molecular anchor. By understanding the physicochemical causality of its N1-methylation and C2-amine functionalities, researchers can reliably deploy this scaffold to target the ATP-binding pockets of critical oncogenic kinases or the endosomal binding clefts of innate immune receptors. When coupled with self-validating TR-FRET and cellular reporter assays, this building block accelerates the discovery of highly selective, potent therapeutics.
References
1.[1] Title: 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine | 1496649-55-8 Source: Molport URL: [Link]
2.[5] Title: 1-methyl-1h-imidazo[4,5-c]pyridin-2-amine - PubChemLite Source: PubChemLite (uni.lu) URL: [Link]
3.[2] Title: Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma Source: PubMed Central (PMC) URL: [Link]
4.[3] Title: Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
5.[4] Title: Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
6.[6] Title: US9546165B2 - Heterocyclic compounds useful as PDK1 inhibitors Source: Google Patents URL:
Sources
- 1. 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine | 1496649-55-8 | Buy Now [molport.com]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PubChemLite - 1-methyl-1h-imidazo[4,5-c]pyridin-2-amine (C7H8N4) [pubchemlite.lcsb.uni.lu]
- 6. US9546165B2 - Heterocyclic compounds useful as PDK1 inhibitors - Google Patents [patents.google.com]
